![molecular formula C17H21N3O4 B5646712 N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5646712.png)
N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals characterized by complex molecular structures that exhibit a range of biological and chemical properties. Although specific information on this exact compound is limited, its structural components suggest significance in pharmacological and chemical research.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often including esterification, Claisen type reactions, and amidation processes. For example, Ikemoto et al. (2005) described the synthesis of a similar compound, an orally active CCR5 antagonist, through a series of chemical reactions starting from esterification and culminating in amidation (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques like IR and NMR spectroscopy, as well as X-ray analysis. For instance, Gein et al. (2017) used IR and NMR spectroscopy to determine the structure of N-aryl-tetrahydro-benzoxadiazocine carboxamides (Gein et al., 2017).
Chemical Reactions and Properties
These compounds can engage in a variety of chemical reactions, including three-component reactions and cyclizations. The products of these reactions are often influenced by the choice of catalysts and reaction conditions. For instance, the work by Mohamed (2021) shows the synthesis of ethyl amino-methoxymethyl-benzo thiazolopyridine carboxylates via multi-component reactions (Mohamed, 2021).
properties
IUPAC Name |
N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-11-15-19-16(24-20-15)6-8-18-17(21)13-7-9-23-14-5-3-2-4-12(14)10-13/h2-5,13H,6-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFLHIMFZJMCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CCNC(=O)C2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.